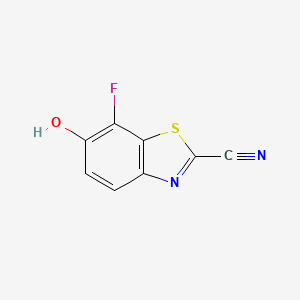
2-Cyano-7-fluoro-6-hydroxybenzothiazole
Cat. No. B8596193
M. Wt: 194.19 g/mol
InChI Key: ZEZIKQFAQNZIOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06140051
Procedure details


To a suspension of 2-cyano-6-hydroxybenzothiazole (2.0 g, 11.4 mmol) in dichloromethane (50 ml) in a 250-ml round-bottomed flask was added 3,5-dichloro-1-fluoropyridinium triflate (6.1 g, 19.3 mmol). The reaction flask was fitted with a reflux condenser and the mixture was brought to reflux under argon atmosphere for 53 hr. Additional 3,5-dichloro-1-fluoropydidinium toiflate was added (1.0 g, 3.2 mmol) and reaction continued for another 22 hr. Additional 3,5-dichloro-1-fluoropylidinium triflate was added (1.0 g, 3.2 mmol)and reaction continued for another 27 hr. Additional 3,5-dichloro-1-fluoropyridinium triflate was again added (1.0 g, 3.2 mmol) and reaction continued for another 72 hr. The reaction mixture was concentrated by rotoevaporation to give a brown residue that was purified by flash chromatography with 100 g of silica gel and methylene chloride as eluting solvent. The title compound was obtained as a white solid. Yield: 0.97 g (44%).



[Compound]
Name
3,5-dichloro-1-fluoropylidinium triflate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:3]1[S:4][C:5]2[CH:11]=[C:10]([OH:12])[CH:9]=[CH:8][C:6]=2[N:7]=1)#[N:2].[O-]S(C(F)(F)[F:18])(=O)=O.ClC1C=[N+](F)C=C(Cl)C=1>ClCCl>[C:1]([C:3]1[S:4][C:5]2[C:11]([F:18])=[C:10]([OH:12])[CH:9]=[CH:8][C:6]=2[N:7]=1)#[N:2] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C=1SC2=C(N1)C=CC(=C2)O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
6.1 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-]S(=O)(=O)C(F)(F)F.ClC=1C=[N+](C=C(C1)Cl)F
|
Step Three
[Compound]
|
Name
|
3,5-dichloro-1-fluoropylidinium triflate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-]S(=O)(=O)C(F)(F)F.ClC=1C=[N+](C=C(C1)Cl)F
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction flask was fitted with a reflux condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux under argon atmosphere for 53 hr
|
|
Duration
|
53 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Additional 3,5-dichloro-1-fluoropydidinium toiflate was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(1.0 g, 3.2 mmol) and reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(1.0 g, 3.2 mmol)and reaction
|
WAIT
|
Type
|
WAIT
|
|
Details
|
continued for another 27 hr
|
|
Duration
|
27 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(1.0 g, 3.2 mmol) and reaction
|
WAIT
|
Type
|
WAIT
|
|
Details
|
continued for another 72 hr
|
|
Duration
|
72 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated by rotoevaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a brown residue that
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by flash chromatography with 100 g of silica gel and methylene chloride
|
WASH
|
Type
|
WASH
|
|
Details
|
as eluting solvent
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
